3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide

Adenosine A3 receptor antagonism Regiochemistry‑activity relationship Isoquinoline sulfonamide SAR

3-(Azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide (CAS 941244-83-3, MF C22H23N3O3S, MW 409.5) belongs to the N-sulfonated N-heterocyclic benzamide class, characterized by a 3‑position azepane-1‑sulfonyl substituent and an isoquinolin‑5‑yl amide terminus. Its primary reported pharmacological activity is as an antagonist of the adenosine A3 receptor , though independent confirmatory data in peer‑reviewed literature remain sparse.

Molecular Formula C22H23N3O3S
Molecular Weight 409.5
CAS No. 941244-83-3
Cat. No. B2768123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide
CAS941244-83-3
Molecular FormulaC22H23N3O3S
Molecular Weight409.5
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4
InChIInChI=1S/C22H23N3O3S/c26-22(24-21-10-6-8-18-16-23-12-11-20(18)21)17-7-5-9-19(15-17)29(27,28)25-13-3-1-2-4-14-25/h5-12,15-16H,1-4,13-14H2,(H,24,26)
InChIKeyDNYLUDPTWAUEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide (CAS 941244-83-3): Procurement-Relevant Structural and Pharmacological Baseline


3-(Azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide (CAS 941244-83-3, MF C22H23N3O3S, MW 409.5) belongs to the N-sulfonated N-heterocyclic benzamide class, characterized by a 3‑position azepane-1‑sulfonyl substituent and an isoquinolin‑5‑yl amide terminus . Its primary reported pharmacological activity is as an antagonist of the adenosine A3 receptor , though independent confirmatory data in peer‑reviewed literature remain sparse. The compound shares a common scaffold with broader aminoisoquinoline benzamide kinase inhibitors [1], but the specific sulfonamide‑azepane‑isoquinoline configuration distinguishes it from both the 4‑amino substituted series and the piperidine‑sulfonyl congeners, making functional substitution non‑trivial for end‑users requiring defined target engagement profiles.

Why Generic Substitution of 3-(Azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide with In‑Class Analogs Carries Scientific Risk


Direct replacement of this compound with structurally proximal analogs—such as the 4‑sulfonyl positional isomer (CAS 1021079‑65‑1), the piperidine‑sulfonyl equivalent (CAS 941244‑87‑7), or the 4‑methyl‑benzamide derivative (CAS 941000‑16‑4)—is unsupported without empirical bridging data. The regiochemistry of the sulfonyl group (meta vs. para) is known to critically modulate adenosine receptor subtype selectivity within isoquinoline‑containing A3 antagonist series [1]. Moreover, the azepane ring (7‑membered) imparts distinct conformational flexibility and hydrophobic contacts compared with the piperidine (6‑membered) analog, parameters that directly influence ligand‑receptor residence time and off‑target profiles [2]. Absent head‑to‑head pharmacological data for the exact compound, substituting even a single‑atom positional or ring‑size variant constitutes a change in chemical matter that may abrogate the intended biological outcome, necessitating compound‑specific validation rather than class‑based interchangeability.

Quantitative Differentiation Evidence for 3-(Azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide Relative to Closest Analogs


Positional Isomerism: 3‑Sulfonyl vs. 4‑Sulfonyl Regiochemistry May Determine Adenosine A3 Receptor Affinity

The target compound (3‑sulfonyl, CAS 941244‑83‑3) and its 4‑sulfonyl positional isomer (CAS 1021079‑65‑1) share identical molecular weight (409.5) but differ solely in the attachment point of the azepane‑sulfonyl group on the central benzamide ring. In the adenosine A3 receptor antagonist patent family (WO2012/030918A1), sulfonamide‑regiochemistry is explicitly noted as a determinant of receptor binding, with meta‑ and para‑substituted analogs displaying divergent activity profiles [1]. Although exact Ki/IC50 values for the two isomers are not publicly deposited in a peer‑reviewed comparator dataset, the patent SAR disclosure establishes that the two positional variants are not functionally interchangeable for A3 engagement, and any procurement decision that treats them as equivalent introduces uncontrolled pharmacological variance.

Adenosine A3 receptor antagonism Regiochemistry‑activity relationship Isoquinoline sulfonamide SAR

Azepane (7‑Membered) vs. Piperidine (6‑Membered) Sulfonamide: Hydrophobic Pocket Occupancy Differentiates CAIX Inhibitory Potency

In the structurally congruent 3‑(azepan‑1‑ylsulfonyl)‑N‑aryl benzamide series evaluated against carbonic anhydrase IX (CAIX), the 7‑membered azepane ring was shown via molecular docking to engage a hydrophobic pocket adjacent to the catalytic Zn²⁺ site, a contact that would be sterically and entropically altered with a 6‑membered piperidine ring [1]. The lead compound in the CAIX study (compound 26, bearing an azepane‑sulfonyl group) exhibited an IC50 of 19 nM, whereas SAR analysis established that the azepane ring size was a critical determinant of potency [1]. The piperidine analog (CAS 941244‑87‑7, MW 395.48) lacks the additional methylene unit and thus presents a smaller hydrophobic footprint . While direct CAIX IC50 data for the piperidine congener are not published, the ring‑size‑dependent SAR from the azepane series constitutes a strong class‑level inference that the piperidine variant cannot be assumed to replicate the hydrophobic pocket interaction geometry or potency of the azepane compound.

Carbonic anhydrase IX inhibition Azepane vs. piperidine SAR Sulfonamide ring-size pharmacophore

4‑Methyl Substitution on Benzamide Core Alters Physicochemical Profile Relative to the Unsubstituted Lead Compound

The 4‑methyl‑substituted analog 3‑(azepan‑1‑ylsulfonyl)‑N‑(isoquinolin‑5‑yl)‑4‑methylbenzamide (CAS 941000‑16‑4, MW 423.53) differs from the target compound (MW 409.5) by a single methyl group on the central benzamide ring . This modification increases calculated logP by approximately +0.5–0.7 units based on fragment‑based predictions, which can significantly influence membrane permeability, plasma protein binding, and metabolic clearance [1]. In closely related sulfonamide benzamide series, introduction of a 4‑methyl group has been shown to alter CYP450 oxidative metabolism rates and shift the selectivity profile [1]. No head‑to‑head biological comparison between the methylated and non‑methylated isoquinolin‑5‑yl benzamides has been published, but the well‑established impact of the methyl substituent on ADME properties constitutes a physicochemical differentiation that is relevant for in vivo study design and procurement specification.

Methyl-substituted benzamide analog Lipophilicity modulation Metabolic stability prediction

Aminoisoquinoline Benzamide FLT3/Src Inhibitors vs. Sulfonamide‑Azepane‑Isoquinoline Chemotype: Scaffold Divergence Precludes Functional Substitution

The 4‑substituted aminoisoquinoline benzamide series (e.g., compounds from PMC5941727) has been characterized as potent dual FLT3/Src‑family kinase inhibitors with nanomolar antiproliferative activity against AML cell lines [1]. These compounds feature a 4‑amino substitution on the isoquinoline ring directly attached to the benzamide, whereas the target compound bears an azepane‑sulfonyl group at the benzamide 3‑position and an unsubstituted isoquinolin‑5‑yl amide . This scaffold divergence is pharmacologically significant: modifications of aminoisoquinoline benzamide to aminoquinoline or aminoquinazoline were shown to abrogate FLT3 and Src‑family kinase binding [1], indicating that the amine‑isoquinoline‑benzamide connectivity is a structural prerequisite for FLT3/Src activity. The target compound lacks this critical amino group and is therefore unlikely to engage the FLT3/Src kinase pharmacophore in the same manner. Any attempt to use the aminoisoquinoline benzamide FLT3 inhibitors as functional replacements for the sulfonamide‑azepane‑isoquinoline chemotype, or vice versa, is unsupported by the known structure‑activity relationships of both series.

FLT3 kinase inhibition Src-family kinase inhibition Sulfonamide vs. amino isoquinoline scaffold

Validated Research and Industrial Application Scenarios for 3-(Azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide Based on Differential Evidence


Adenosine A3 Receptor Antagonism Screening and Pharmacological Profiling

When the experimental goal is to interrogate adenosine A3 receptor modulation with an isoquinoline‑bearing sulfonamide antagonist, this specific 3‑sulfonyl regioisomer should be preferentially procured. The patent‑documented SAR indicates that A3 receptor engagement is sensitive to sulfonamide regiochemistry [1], and the 4‑sulfonyl congener (CAS 1021079‑65‑1) may exhibit divergent pharmacology. Use of this exact compound reduces confounding variables in A3‑focused screening campaigns, provided the end‑user independently confirms the reported A3 antagonist activity in their assay system.

Carbonic Anhydrase IX Inhibitor Lead Optimization Studies

The structural precedent from the 3‑(azepan‑1‑ylsulfonyl)‑N‑aryl benzamide CAIX inhibitor series establishes that the azepane‑sulfonyl motif is a key pharmacophore for CAIX potency (lead compound IC50 = 19 nM) [2]. This compound, bearing the identical azepane‑sulfonyl‑benzamide scaffold with an isoquinolin‑5‑yl terminus, serves as a candidate for comparative CAIX SAR exploration. It should be evaluated alongside the piperidine analog (CAS 941244‑87‑7) to quantify the azepane‑specific hydrophobic pocket contribution, thereby generating the head‑to‑head data currently absent from the public domain.

Selective SIRT2 Inhibitor Scaffold Exploration

A closely related 3‑(azepan‑1‑ylsulfonyl)benzamide derivative (N‑(3‑nitrophenyl) variant) has been annotated as a highly selective SIRT2 inhibitor with low inhibition of SIRT1 and SIRT3 [3]. The target compound, with its isoquinolin‑5‑yl amide substitution, represents a logical extension of this sirtuin‑inhibitor chemotype. Its procurement is warranted for SIRT2 selectivity profiling studies, where the isoquinoline moiety may provide additional hydrogen‑bonding or π‑stacking interactions that differentiate it from the nitrophenyl analog.

Physicochemical Comparator Studies for Methyl‑Substituted Benzamide Analogs

When designing in vitro ADME or formulation experiments that require a well‑defined lipophilicity baseline, the unsubstituted parent compound (MW 409.5) serves as the appropriate reference standard against the 4‑methyl analog (MW 423.53). The predicted logP difference (~+0.5–0.7) between the two [4] can be experimentally validated using this compound, enabling data‑driven selection of the optimal analog for downstream in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.